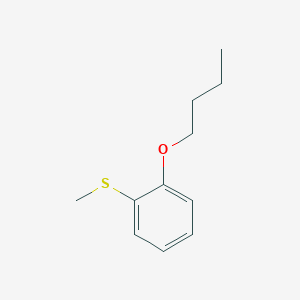

(2-Butoxyphenyl)(methyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATKXUHSFHBSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298911 | |

| Record name | Benzene, 1-butoxy-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443310-60-8 | |

| Record name | Benzene, 1-butoxy-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butoxy-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Butoxyphenyl Methyl Sulfane

Strategic Precursor Design and Selection for the Synthesis of (2-Butoxyphenyl)(methyl)sulfane

The synthesis of this compound can be approached via two primary retrosynthetic pathways, which dictate the choice of precursors.

Pathway A: Etherification followed by Sulfanylation

In this approach, the butoxybenzene (B75284) moiety is formed first, followed by the introduction of the methylthio group.

Precursor 1: Butoxybenzene. This commercially available starting material can be subjected to sulfanylation. alfa-chemistry.com However, direct C-H functionalization for sulfanylation can be challenging and may lead to mixtures of isomers.

Precursor 2: 2-Butoxyphenol. This precursor would require activation, for example, by conversion to an aryl halide or triflate, before coupling with a methylthiol equivalent.

Precursor 3: 1-Bromo-2-butoxybenzene. This precursor is suitable for cross-coupling reactions with a methylthiolating agent.

Pathway B: Sulfanylation followed by Etherification

This strategy involves the initial formation of the aryl sulfide (B99878), followed by the etherification of a phenol (B47542).

Precursor 1: 2-(Methylthio)phenol (B87076). This is a key precursor where the sulfur is already in place. foodb.canist.gov The subsequent step is a Williamson ether synthesis or related etherification to introduce the butyl group. youtube.com

Precursor 2: 2-Mercaptophenol. This precursor would first undergo S-methylation followed by O-butylation.

Precursor 3: 1-Bromo-2-(methylthio)benzene. This allows for the formation of the ether linkage via a nucleophilic substitution or a Buchwald-Hartwig type C-O coupling reaction.

Carbon-Sulfur Bond Formation Strategies in the Synthesis of this compound

The formation of the C-S bond is a critical step in synthesizing aryl sulfides. nus.edu.sg Several methodologies have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed reactions. thieme-connect.comnih.gov

Nucleophilic Substitution Approaches (e.g., using thiols, sulfides)

Nucleophilic substitution reactions are a traditional method for forming C-S bonds. thieme-connect.com In the context of synthesizing an intermediate for this compound, this could involve the reaction of an activated aryl halide with a methylthiolate source. For instance, 2-alkoxyphenol can be converted to the corresponding aryl halide, which then reacts with sodium thiomethoxide.

A related approach is the Sandmeyer-type reaction, where a diazonium salt derived from an aniline (B41778) derivative reacts with a sulfur nucleophile. thieme-connect.com For example, 2-butoxyaniline (B1266640) could be converted to the corresponding diazonium salt and then treated with a methyl sulfide source.

Electrophilic Sulfanylation Methods

Electrophilic sulfanylation involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. researchgate.net For example, butoxybenzene could be directly sulfenylated using an electrophilic methylthio reagent, though this may suffer from regioselectivity issues. alfa-chemistry.com Hypervalent iodine reagents can be used to mediate the dehydrogenative C-S coupling of arenes and thiophenols by generating a sulfenium ion intermediate. researchgate.net

Radical Mediated C-S Coupling Reactions

Radical-mediated reactions offer an alternative pathway for C-S bond formation. thieme-connect.com A photo-induced radical cross-coupling of aryl iodides and disulfides can synthesize aryl sulfides under mild, transition-metal-free conditions. researchgate.net This method is characterized by its broad substrate scope and high efficiency. researchgate.net Another approach involves the reaction of aryl diazonium salts in a radical cascade process. organic-chemistry.org

Transition-Metal Catalyzed C-S Cross-Coupling Reactions

Transition-metal catalysis has become a powerful and versatile tool for constructing C-S bonds, offering milder conditions and greater functional group tolerance compared to classical methods. thieme-connect.comnih.govacsgcipr.org

Palladium Catalysis: The Migita and Buchwald-Hartwig cross-coupling reactions are prominent examples. thieme-connect.comorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgorganic-chemistry.org The choice of ligand, such as CyPF-t-Bu or those based on N-heterocyclic carbenes (NHCs), is crucial for achieving high catalytic activity. organic-chemistry.org Decarboxylative C-S cross-couplings using a bimetallic system of palladium and copper have also been developed, providing an alternative to organohalide precursors. nih.govwpmucdn.com

Nickel Catalysis: Nickel is a more abundant and less expensive alternative to palladium. thieme-connect.com Nickel-catalyzed cross-coupling reactions of aryl halides or triflates with thiols have been successfully developed. organic-chemistry.orgresearchgate.net These reactions can proceed under mild conditions and are applicable to a wide range of substrates. organic-chemistry.orgresearchgate.net

Copper Catalysis: Copper-catalyzed Ullmann-type reactions are a well-established method for C-S bond formation. nih.govacsgcipr.org Modern protocols often use ligands to moderate the traditionally harsh reaction conditions. acsgcipr.org Copper catalysis is effective for coupling aryl iodides with thiols or dimethyl disulfide to produce aryl methyl sulfides. nih.govorganic-chemistry.org

Below is a table summarizing various transition-metal catalyzed C-S cross-coupling reactions applicable to the synthesis of aryl alkyl sulfides.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Pd(OAc)₂ / Ligand | Aryl Halide/Triflate + Thiol | Buchwald-Hartwig/Migita Coupling | High turnover numbers, broad functional group tolerance. organic-chemistry.org |

| NiCl₂(dppp) | Aryl Halide + Thiol | Nickel-Catalyzed Cross-Coupling | Utilizes a more earth-abundant metal. nih.gov |

| CuI / Ligand | Aryl Iodide + Thiol/Disulfide | Ullmann-type Coupling | Practical and efficient, tolerates various functional groups. nih.gov |

| Pd(OAc)₂ / CuCO₃·Cu(OH)₂ | Aryl Carboxylic Acid + Thiol | Decarboxylative Coupling | Avoids the use of organohalide precursors. wpmucdn.com |

Etherification Methodologies for the Butoxyphenyl Moiety Prior to or Following Sulfane Formation

The introduction of the butyl ether group can be performed either before or after the C-S bond is formed. The most common method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in an SN2 reaction. youtube.com

Etherification of 2-(Methylthio)phenol:

A common synthetic route involves the O-alkylation of 2-(methylthio)phenol. nist.gov The phenolic proton is removed by a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This is followed by the addition of a butylating agent like 1-bromobutane to yield this compound. This approach is often preferred due to the ready availability of 2-(methylthio)phenol.

The reaction conditions for the etherification of phenols can be optimized. For instance, using a carboxylic acid salt as a catalyst in the reaction with an etherifying agent can be effective. google.com

Below is a table outlining the typical reactants and conditions for the Williamson ether synthesis to form the butoxyphenyl moiety.

| Phenolic Substrate | Butylating Agent | Base | Solvent | Typical Conditions |

| 2-(Methylthio)phenol | 1-Bromobutane | K₂CO₃ | Acetone or DMF | Reflux |

| 2-Mercaptophenol | 1-Iodobutane | NaOH | Ethanol/Water | Room Temperature to Reflux |

| Phenol | Butyl Tosylate | Cs₂CO₃ | Acetonitrile (B52724) | Reflux |

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis stands as a fundamental and versatile method for preparing ethers. wikipedia.org It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of this compound, the key precursor is 2-(methylthio)phenol. This phenol is first deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a butyl halide (e.g., 1-bromobutane or 1-iodobutane) to form the desired ether.

The reaction is outlined as follows: Step 1: Deprotonation 2-(methylthio)phenol + Base → Sodium 2-(methylthio)phenoxide

Step 2: Nucleophilic Substitution (SN2) Sodium 2-(methylthio)phenoxide + 1-Butyl Halide → this compound + Sodium Halide

The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective for deprotonating the phenol. masterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K2CO3) can be used, often under phase-transfer catalysis conditions, which is common in industrial settings. wikipedia.orgbyjus.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org

A potential side reaction is C-alkylation, where the butyl group attaches to the benzene (B151609) ring instead of the oxygen atom, as the phenoxide ion is an ambident nucleophile. wikipedia.orgrsc.org However, using polar aprotic solvents generally favors the desired O-alkylation. rsc.org

Ullmann-Type Etherifications

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route, particularly when the Williamson synthesis is not feasible (e.g., with less reactive aryl halides). wikipedia.orgorganic-chemistry.org In a modern approach to synthesizing this compound, 2-(methylthio)phenol could be coupled with a butyl halide, or more commonly, an activated aryl halide like 2-bromo-1-(methylthio)benzene could be coupled with butanol. wikipedia.org

The modern Ullmann-type reaction involves a copper(I) catalyst, often generated in situ from copper(I) salts like CuI or Cu2O, a base, and a ligand. wikipedia.orgnih.gov The reaction proceeds through a copper(I) alkoxide intermediate. wikipedia.org

A plausible Ullmann-type synthesis would be: 2-bromo-1-(methylthio)benzene + 1-Butanol + Base --(Cu catalyst, Ligand)--> this compound

High-boiling polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used, with temperatures often exceeding 150 °C. wikipedia.org However, the introduction of specific ligands, such as diamines, picolinic acid, or phenanthroline derivatives, has enabled these reactions to proceed under much milder conditions with improved yields and functional group tolerance. nih.govacs.org

Multi-Step Synthetic Sequences and Convergent Synthesis Strategies for this compound

Longer, multi-step synthetic plans allow for greater flexibility and can be designed to build complex molecules from simple, readily available starting materials. libretexts.orgyoutube.com For this compound, a convergent strategy is highly efficient. This involves preparing key fragments of the molecule separately before combining them in a final step.

Convergent Approach Example:

Fragment A Synthesis: Preparation of 2-bromo-1-butoxybenzene. This can be achieved by the Williamson ether synthesis from 2-bromophenol (B46759) and a butyl halide.

Fragment B Introduction: Introduction of the methylthio group. This can be accomplished via a metal-catalyzed C-S cross-coupling reaction. For instance, the 2-bromo-1-butoxybenzene (Fragment A) can be reacted with a methylthiolate source, such as sodium thiomethoxide, using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Josiphos). mdpi.comresearchgate.net This approach avoids handling the potentially more sensitive 2-(methylthio)phenol as a starting material in the etherification step.

This multi-step sequence offers the advantage of building complexity systematically and often allows for easier purification of intermediates compared to a linear synthesis where side products might be carried through several steps.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

Optimizing reaction parameters is crucial for maximizing the efficiency of any synthetic protocol. For the preparation of this compound, key factors include the solvent, temperature, pressure, and catalyst system.

Solvent Effects on Reaction Efficacy

The choice of solvent significantly impacts the rate and selectivity of both Williamson and Ullmann syntheses.

For Williamson Ether Synthesis: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred because they effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" nucleophile. wikipedia.org This enhances the rate of the SN2 reaction. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction. wikipedia.org

For Ullmann-Type Etherifications: High-boiling polar solvents like DMF and NMP are traditionally used to achieve the necessary high temperatures. wikipedia.org However, modern ligand-assisted protocols may allow for the use of solvents with lower boiling points, such as dioxane or toluene, under milder conditions. scielo.org.mx

| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Yield (%) | Selectivity (O- vs C-alkylation) |

|---|---|---|---|---|

| DMF | 36.7 | 2-4 h | >90% | High for O-alkylation |

| Acetonitrile | 37.5 | 3-5 h | ~85-90% | High for O-alkylation |

| THF | 7.6 | 6-8 h | ~70-80% | Good for O-alkylation |

| Ethanol | 24.6 | >12 h | <50% | Increased C-alkylation |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter controlling the reaction rate. In general, higher temperatures increase the reaction rate for both Williamson and Ullmann syntheses.

Williamson Synthesis: Typically performed between 50-100 °C. wikipedia.org Higher temperatures can accelerate the reaction but may also promote the competing E2 elimination side reaction, especially if secondary or sterically hindered alkyl halides are used. organicchemistrytutor.combyjus.com Since 1-butyl halides are primary, this is less of a concern.

Ullmann Synthesis: Traditional reactions often require temperatures above 150-200 °C. wikipedia.orgscielo.org.mx The use of microwave irradiation has been shown to dramatically reduce reaction times in related Ullmann-type C-S bond formations, a technique that could be applied here. researchgate.net Pressure is generally not a significant variable unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary.

Catalyst Loading and Ligand Design for Improved Performance

This subsection is primarily relevant to the Ullmann-type etherification. The performance of the copper catalyst is highly dependent on its concentration and the nature of the supporting ligand.

Catalyst Loading: While stoichiometric amounts of copper were used in classical Ullmann reactions, modern catalytic versions use significantly less, typically ranging from 1 to 10 mol%. researchgate.net Lowering catalyst loading is economically and environmentally beneficial.

Ligand Design: The development of effective ligands has been the most significant advance in Ullmann chemistry. Ligands accelerate the reaction by stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination. For C-O coupling, simple and inexpensive ligands like N,N-dimethylglycine, various diamines, and picolinic acid have proven effective, allowing reactions to proceed at lower temperatures (e.g., 80-120 °C) with high yields. organic-chemistry.orgrsc.orgnih.gov The choice of ligand can also influence chemoselectivity, for instance, in selectively arylating a phenol in the presence of an aliphatic alcohol. rsc.org

| Catalyst System | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI (10 mol%) | None | 160-200 | Variable, often low |

| CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | 120 | Good to Excellent |

| Cu₂O (5 mol%) | Picolinic Acid (10 mol%) | 80-110 | Excellent |

| CuI (10 mol%) | N,N-Dimethylglycine (20 mol%) | 110 | High |

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route, from the choice of solvent to the efficiency of the reaction itself.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can have significant health and environmental consequences. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.com

Solvent-Free Approaches:

Solvent-free, or neat, reactions offer the most significant environmental advantage by completely eliminating solvent-related waste, hazards, and purification challenges. nih.gov For the synthesis of aryl sulfides, solvent-free methods, often facilitated by microwave irradiation or mechanochemistry, have been explored. organic-chemistry.org A plausible solvent-free approach for this compound could involve the reaction of 2-butoxythiophenol with a methylating agent under microwave irradiation. This technique can lead to significantly reduced reaction times and improved energy efficiency. organic-chemistry.org

Environmentally Benign Solvents:

When a solvent is necessary, several greener alternatives to traditional solvents like toluene, DMF, or chlorinated hydrocarbons are available. These include water, supercritical fluids, ionic liquids, and bio-derived solvents. mdpi.comsigmaaldrich.com For the synthesis of aryl sulfides, solvents such as polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) have been shown to be effective and more environmentally friendly. mdpi.com Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as sustainable alternatives. sigmaaldrich.comnih.gov

The following table illustrates a hypothetical comparison of different solvents for the synthesis of this compound from 2-butoxythiophenol and a methylating agent, based on typical results for analogous aryl sulfide syntheses.

Table 1: Comparison of Solvents for the Synthesis of this compound This table is illustrative and based on typical outcomes for analogous reactions.

| Solvent | Reaction Time (hours) | Yield (%) | Environmental/Safety Considerations |

|---|---|---|---|

| Toluene | 8 | 85 | Volatile organic compound (VOC), neurotoxin. |

| DMF | 6 | 90 | VOC, reproductive toxin, requires extensive purification. |

| 2-MeTHF | 8 | 88 | Bio-derived, lower toxicity than THF, easier to recycle. sigmaaldrich.comnih.gov |

| CPME | 7 | 92 | Lower peroxide formation than THF, hydrophobic, aids in workup. sigmaaldrich.comnih.gov |

| PEG-400 | 5 | 95 | Low volatility, recyclable, biodegradable. beilstein-journals.org |

| Water | 12 | 75 | Safest solvent, but may have limited substrate solubility and require phase-transfer catalysts. mdpi.com |

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. primescholars.com The synthesis of this compound can be approached through different routes, each with a distinct atom economy. A common method for preparing aryl ethers and thioethers is the Williamson synthesis, which involves the reaction of an alkoxide or thiolate with an alkyl halide. researchgate.net

Let's consider two plausible Williamson-type synthetic pathways to this compound:

Route A: Reaction of sodium 2-butoxythiophenoxide with methyl iodide.

Route B: Reaction of 2-chlorobutane (B165301) with sodium 2-methoxythiophenoxide.

The table below provides a hypothetical atom economy calculation for Route A.

Table 2: Atom Economy Calculation for the Synthesis of this compound via Route A This table is for illustrative purposes.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Sodium 2-butoxythiophenoxide | C₁₀H₁₃NaOS | 204.26 |

| Methyl Iodide | CH₃I | 141.94 |

| Total Reactant Mass | 346.20 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₆OS | 196.31 |

| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium Iodide | NaI | 149.89 |

| % Atom Economy | | (196.31 / 346.20) x 100 = 56.7% |

This calculation demonstrates that even with a high chemical yield, the atom economy of this route is only 56.7%, with a significant portion of the reactant mass ending up as the sodium iodide byproduct. To improve atom economy, alternative synthetic strategies such as addition reactions or catalytic C-H activation could be explored, as these methods have the potential to incorporate a greater proportion of the reactant atoms into the final product. primescholars.com

The first principle of green chemistry is the prevention of waste. mdpi.com In the synthesis of this compound, waste can be generated from byproducts, unreacted starting materials, solvents, and reagents used in workup and purification.

Catalytic Approaches:

The use of stoichiometric reagents often leads to significant waste. Employing catalytic methods is a key strategy for waste minimization. For instance, instead of using a stoichiometric base in the Williamson synthesis, a catalytic amount of a phase-transfer catalyst could be used in a biphasic system, reducing the amount of base required and simplifying purification.

Byproduct Valorization:

In cases where byproducts are unavoidable, exploring potential uses for them can turn a waste stream into a valuable resource. For example, in the Williamson synthesis (Route A), the byproduct is sodium iodide. This could potentially be recovered and used in other chemical processes.

Solvent Recycling:

Process Intensification:

Techniques like continuous flow chemistry can lead to significant waste reduction by improving reaction control, minimizing reactor size, and reducing the volume of solvent needed. mdpi.com

Scalability and Process Chemistry Considerations for the Preparation of this compound

Scaling a synthesis from the laboratory to an industrial setting presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, and economically viable processes for large-scale production.

Heat Transfer and Reaction Control:

Exothermic reactions, which are common in the synthesis of aryl sulfides, can pose significant safety risks on a large scale if not properly controlled. The choice of reactor, stirring efficiency, and cooling capacity are critical for maintaining a safe operating temperature and preventing runaway reactions. Continuous flow reactors offer superior heat transfer compared to batch reactors, providing better control over exothermic processes.

Reagent Selection and Cost:

On a large scale, the cost and availability of starting materials and reagents become major factors. For instance, while methyl iodide is a highly effective methylating agent, its cost and toxicity might make a less expensive and safer alternative like dimethyl sulfate (B86663) or dimethyl carbonate more attractive for industrial production, even if it requires more forcing reaction conditions. rsc.org

Purification and Isolation:

Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly on an industrial scale. Developing a process that yields a product of sufficient purity through crystallization or distillation is highly desirable. This involves careful control of reaction conditions to minimize the formation of impurities that are difficult to separate.

Process Safety:

A thorough hazard evaluation is essential before scaling up any chemical process. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for gas evolution or other hazardous events. For the synthesis of this compound, the handling of potentially malodorous thiols and toxic alkylating agents would require stringent safety protocols and engineering controls.

The following table outlines some key process chemistry considerations for scaling up the synthesis of this compound.

Table 3: Scalability and Process Chemistry Considerations This table presents a general overview of key considerations.

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor; Continuous flow reactor | Improved heat transfer, material compatibility, and safety. |

| Methylating Agent | Methyl iodide | Dimethyl sulfate, Dimethyl carbonate | Lower cost, improved safety profile, though may require different reaction conditions. rsc.org |

| Base | Sodium hydride | Sodium hydroxide, Potassium carbonate | Lower cost, easier to handle on a large scale, though may affect reactivity. |

| Purification | Flash chromatography | Crystallization, Distillation | Cost-effectiveness, throughput, and reduced solvent waste. |

| Process Control | Manual addition, magnetic stirring | Automated dosing systems, overhead mechanical stirring, process analytical technology (PAT) | Enhanced safety, consistency, and optimization of reaction parameters. |

Comprehensive Chemical Reactivity and Transformation Studies of 2 Butoxyphenyl Methyl Sulfane

Reactivity at the Sulfane Moiety of (2-Butoxyphenyl)(methyl)sulfane

The sulfane (thioether) moiety in this compound is the primary site of its characteristic chemical reactivity. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile and is susceptible to oxidation, reduction, and reactions with electrophiles.

The oxidation of sulfides is a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. researchgate.net This process is highly relevant to the reactivity of this compound.

The selective oxidation of aryl sulfides like this compound to either the sulfoxide (B87167) or sulfone can be achieved by carefully choosing the oxidant and controlling reaction conditions. researchgate.netacs.org

Hydrogen Peroxide (H₂O₂) : As an environmentally benign oxidant, H₂O₂ is widely used. nih.gov In the presence of catalysts or specific solvents, it can selectively oxidize sulfides. For instance, using H₂O₂ in glacial acetic acid provides a transition-metal-free method for the highly selective synthesis of sulfoxides. nih.gov The selectivity towards sulfoxides or sulfones can often be controlled by temperature and the amount of H₂O₂ used. mdpi.comorganic-chemistry.org Catalysts like tantalum carbide or niobium carbide can also direct the oxidation towards either the sulfoxide or the sulfone, respectively. organic-chemistry.orgorganic-chemistry.org

Inorganic Oxidants : Reagents like sodium periodate (B1199274) (NaIO₄) and potassium permanganate (B83412) (KMnO₄) are effective for sulfide (B99878) oxidation. researchgate.net However, these strong oxidants can sometimes lead to over-oxidation to the sulfone, requiring careful stoichiometric control for selective sulfoxide formation.

Organic Peracids : Meta-chloroperoxybenzoic acid (m-CPBA) is a common and efficient reagent for the oxidation of sulfides. Typically, one equivalent of m-CPBA at low temperatures will yield the sulfoxide, while two or more equivalents will produce the sulfone.

Table 1: Common Oxidizing Agents for Sulfide Transformation

| Oxidizing Agent | Target Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Mild, transition-metal-free nih.gov |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Catalyst directs to sulfone organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Low temperature |

| meta-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) | Sulfone | Higher temperature or excess reagent |

| Sodium Periodate (NaIO₄) | Sulfoxide/Sulfone | Stoichiometric control required researchgate.net |

The oxidation of a sulfide, such as this compound, by a peroxide like H₂O₂ generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. researchgate.net This breaks the weak O-O bond. In aqueous solutions, the mechanism can be influenced by solvent molecules that stabilize the transition state. acs.org The reaction involves the formation of an S-O bond and the breaking of the peroxide bond in a concerted or stepwise manner, leading to the sulfoxide. researchgate.netacs.org Further oxidation of the sulfoxide to the sulfone follows a similar mechanistic principle, although the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide.

Since the sulfur atom in a sulfoxide is a stereocenter, the oxidation of a prochiral sulfide like this compound can lead to a chiral sulfoxide. illinois.edursc.org The synthesis of enantiomerically enriched sulfoxides is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis and their presence in biologically active molecules. illinois.eduwiley-vch.delibretexts.org

Methods for achieving chiral sulfoxide formation include:

Enzymatic Oxidation : Certain enzymes, such as monooxygenases, can catalyze the oxidation of sulfides with high enantioselectivity. libretexts.orgresearchgate.net

Chiral Chemical Reagents : The use of chiral oxidizing agents, such as chiral oxaziridines, can transfer an oxygen atom enantioselectively. libretexts.org

Catalytic Asymmetric Oxidation : This is a highly developed field where a chiral catalyst, often a metal complex with a chiral ligand (e.g., based on titanium, vanadium, or ruthenium), is used with a stoichiometric achiral oxidant (like H₂O₂). wiley-vch.delibretexts.org This approach is often preferred for its efficiency and the ability to generate significant quantities of the desired enantiomer. wiley-vch.de

While the primary reactivity of the sulfane group is oxidative, the corresponding sulfoxides and sulfones can be reduced back to the sulfide. The reduction of sulfoxides is a relatively common transformation and can be achieved with a variety of reagents. organic-chemistry.org The reduction of the more stable sulfonyl group is significantly more challenging and requires stronger reducing agents. thieme-connect.compsu.edu

Table 2: Reagents for the Reduction of Sulfoxides and Sulfones

| Substrate | Reducing System | Key Features |

|---|---|---|

| Sulfoxides | NaBH₄/I₂ | Chemoselective, tolerates esters and nitriles organic-chemistry.org |

| Sulfoxides | Et₃SiH / B(C₆F₅)₃ | Catalytic, transition-metal-free thieme-connect.com |

| Sulfones | LiAlH₄/TiCl₄ | Powerful, rapid reduction psu.edu |

| Sulfones | Et₃SiH / B(C₆F₅)₃ | Effective for alkyl aryl sulfones thieme-connect.com |

For (2-Butoxyphenyl)(methyl)sulfoxide, a range of mild reducing agents can be employed. The B(C₆F₅)₃-catalyzed reduction with triethylsilane (Et₃SiH) is a modern, metal-free option. thieme-connect.com For the corresponding sulfone, more powerful systems like lithium aluminum hydride combined with titanium tetrachloride (LiAlH₄-TiCl₄) would likely be necessary to achieve the reduction back to this compound. psu.edu

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. researchgate.net These salts are typically stable, crystalline solids.

The reaction involves the direct attack of the sulfur atom on the electrophilic carbon of an alkylating agent, displacing a leaving group. This results in a positively charged, tricoordinated sulfur center.

Ar-S-CH₃ + R-X → [Ar-S⁺(CH₃)(R)]X⁻ (where Ar = 2-Butoxyphenyl, R = an alkyl group, and X = a halide or other leaving group)

Triarylsulfonium salts can be synthesized through methods such as the reaction of a diaryl sulfoxide with an arene in the presence of a strong acid. thieme-connect.de Aryl sulfonium salts have found applications in organic synthesis, for example, as arylating agents in transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Ligand Exchange and Coordination Chemistry with Metal Centers

The sulfur atom of the methylsulfane group in this compound possesses lone pairs of electrons, allowing it to function as a Lewis base and a ligand in coordination complexes with various metal centers. idc-online.comresearchgate.net Similarly, the oxygen atom of the butoxy group also has lone pairs available for coordination. This dual functionality opens up several possibilities for its coordination behavior.

The compound can act as a monodentate ligand , binding to a metal center exclusively through the sulfur atom. Thioether ligands are known to coordinate to a wide range of transition metals, including palladium, platinum, gold, and rhodium.

Alternatively, this compound can function as a bidentate or chelating ligand . The ortho disposition of the butoxy and methylsulfane groups allows for the potential formation of a stable five-membered chelate ring with a metal center, involving simultaneous coordination through both the sulfur and oxygen atoms. mdpi.com This chelation effect would lead to more stable metal complexes compared to coordination with monodentate analogues.

Ligand exchange reactions involve the substitution of other ligands in a metal complex by this compound. nih.gov For instance, weakly bound solvent ligands in a metal-solvent complex could be readily displaced. The efficiency and nature of these coordination and exchange reactions would depend on factors such as the nature of the metal ion (its hardness/softness), the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Binding Atoms | Potential Metal Partners |

|---|---|---|

| Monodentate | Sulfur | Pd(II), Pt(II), Au(I), Rh(I) |

Cleavage Reactions of the C-S Bond

The carbon-sulfur bonds in this compound, specifically the aryl-sulfur (Cₐᵣ-S) bond and the methyl-sulfur (S-Cₘₑ) bond, can be cleaved under various chemical conditions. rsc.org The cleavage of such bonds is a significant transformation in organic synthesis.

Reductive Cleavage: The C-S bond in aryl sulfides can be cleaved by reducing agents. A classic method involves the use of dissolving metals, such as sodium in liquid ammonia. This process would likely cleave the Cₐᵣ-S bond to yield 2-butoxybenzene and methanethiol (B179389) upon workup.

Oxidative Cleavage: Oxidation of the sulfide to a sulfoxide or sulfone can facilitate C-S bond cleavage. For example, reaction with an oxidizing agent followed by treatment with a base can lead to the elimination of the sulfur-containing group. rsc.org

Transition-Metal-Catalyzed Cleavage: Palladium-catalyzed reactions are known to mediate the cleavage of C-S bonds in thioethers. nih.govresearchgate.netresearchgate.net These reactions often involve the oxidative addition of the C-S bond to a low-valent palladium center and can be used to form new carbon-carbon or carbon-heteroatom bonds. Photochemical methods can also be employed, where irradiation can induce homolytic cleavage of the C-S bond, particularly the weaker S-Cₘₑ bond, to form radical intermediates. tandfonline.comnih.govdntb.gov.ua

Table 2: Potential C-S Bond Cleavage Reactions

| Reaction Type | Reagents | Bond Cleaved | Probable Products |

|---|---|---|---|

| Reductive | Na / liq. NH₃ | Aryl-S | 2-Butoxybenzene |

| Oxidative | H₂O₂, then base | Aryl-S / Methyl-S | Varies with conditions |

| Palladium-Catalyzed | Pd(0) catalyst, reagents | Aryl-S | Cross-coupling products |

Reactivity at the Aromatic Ring System of this compound

The reactivity of the benzene (B151609) ring is strongly influenced by the attached butoxy and methylsulfane substituents. These groups determine both the rate and the regioselectivity of reactions such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. baranlab.orgyoutube.com The electron-rich nature of the benzene ring in this compound, enhanced by its substituents, makes it susceptible to attack by electrophiles. organic-chemistry.org

In electrophilic aromatic substitution, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. youtube.comyoutube.com

Butoxy Group (-OBu): The butoxy group is a powerful activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+R effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions. libretexts.org Therefore, the butoxy group is a strong ortho, para-director.

Methylsulfane Group (-SMe): The methylsulfane group is also an activating, ortho, para-director. The sulfur atom can donate electron density through resonance, although less effectively than oxygen due to poorer orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals.

When both groups are present, the directing effect of the more powerful activating group dominates. In this case, the butoxy group will primarily control the position of incoming electrophiles. The positions ortho (C6) and para (C4) to the butoxy group are the most activated sites for electrophilic attack. The C6 position is sterically hindered by the adjacent butoxy group, so substitution at the C4 position is often favored.

Based on the directing effects discussed, specific EAS reactions on this compound can be predicted.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com This would lead to the introduction of a nitro group, primarily at the C4 position, yielding 4-nitro-(2-butoxyphenyl)(methyl)sulfane.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogenation. masterorganicchemistry.comyoutube.com Bromination, for example, would yield 4-bromo-(2-butoxyphenyl)(methyl)sulfane.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the ring, likely at the C4 position.

Acylation (Friedel-Crafts): Reaction with an acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) would introduce an acyl group. youtube.com For example, acylation with acetyl chloride would yield 4-acetyl-(2-butoxyphenyl)(methyl)sulfane.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-(2-butoxyphenyl)(methyl)sulfane |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-(2-butoxyphenyl)(methyl)sulfane |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 4-Sulfonyl-(2-butoxyphenyl)(methyl)sulfane |

Directed ortho-Metallation (DoM) Strategies and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.orgchem-station.com The reaction uses a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). acs.org

In this compound, both the butoxy and methylsulfane groups can act as DMGs. However, the oxygen atom of the alkoxy group is a significantly more effective DMG than the sulfur atom of a thioether. baranlab.orgunblog.fr Therefore, treatment with n-butyllithium would result in selective deprotonation at the C3 position, which is the only available position ortho to the strong butoxy directing group.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce a functional group specifically at the C3 position. This strategy provides a route to 3-substituted derivatives that are inaccessible via classical electrophilic substitution.

Table 5: Functionalization via Directed ortho-Metallation

| Step 1: Metallation | Step 2: Electrophile (E⁺) | Functional Group Introduced at C3 | Product |

|---|---|---|---|

| n-BuLi, THF, -78 °C | D₂O | -D (Deuterium) | 3-Deuterio-(2-butoxyphenyl)(methyl)sulfane |

| n-BuLi, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 3-Trimethylsilyl-(2-butoxyphenyl)(methyl)sulfane |

| n-BuLi, THF, -78 °C | I₂ | -I (Iodo) | 3-Iodo-(2-butoxyphenyl)(methyl)sulfane |

| n-BuLi, THF, -78 °C | CO₂ then H₃O⁺ | -COOH (Carboxylic acid) | 3-(Methylthio)-2-butoxybenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, SNAr requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com For a derivative of this compound to undergo SNAr, it would first need to be functionalized with both a suitable leaving group (typically a halide) and one or more strong EWGs, such as nitro (–NO2) or cyano (–CN) groups.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of EWGs at the ortho and para positions is crucial for stabilizing this negatively charged intermediate. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Considering a hypothetical derivative, 1-chloro-2-butoxy-3-methylthio-4,6-dinitrobenzene, the presence of two nitro groups strongly activates the ring towards nucleophilic attack. The reaction with a nucleophile, such as sodium methoxide, would be expected to proceed readily.

Table 1: Hypothetical SNAr Reaction of an Activated this compound Derivative

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| 1-Chloro-2-butoxy-3-methylthio-4,6-dinitrobenzene | Sodium Methoxide (NaOCH3) | 1-Methoxy-2-butoxy-3-methylthio-4,6-dinitrobenzene | Methanol, Room Temp. |

The reactivity in SNAr reactions is also dependent on the nature of the leaving group. For aryl halides, the reactivity order is generally F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.

Cross-Coupling Reactions on Halogenated Derivatives of this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving a transition metal catalyst, most commonly palladium. nih.gov To utilize this compound in such reactions, it must first be halogenated to create an aryl halide derivative. The position of the halogen will dictate the regiochemistry of the resulting product. For instance, bromination of this compound would likely yield a mixture of isomers, with the major product being 4-bromo-1-butoxy-2-(methylthio)benzene due to the directing effects of the butoxy and methylthio groups.

Once the halogenated derivative is obtained, it can serve as the electrophilic partner in various cross-coupling reactions. The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate more complex structures.

Negishi Coupling: In a Negishi coupling, the nucleophilic partner is an organozinc reagent. nih.gov These reactions are known for their high functional group tolerance and reactivity. The reaction of a bromo-derivative of this compound with an alkylzinc reagent would introduce an alkyl group onto the aromatic ring. nih.gov

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Type | Electrophile | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-1-butoxy-2-(methylthio)benzene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl-1-butoxy-2-(methylthio)benzene |

| Negishi | 4-Bromo-1-butoxy-2-(methylthio)benzene | Ethylzinc bromide | PdCl2(dppf) | 4-Ethyl-1-butoxy-2-(methylthio)benzene |

Reactivity of the Butoxy Side Chain

Functional Group Interconversions on the Alkyl Chain

The n-butyl group of the butoxy side chain is a saturated alkyl chain and is generally unreactive. masterorganicchemistry.com Functional group interconversions (FGI) on this chain typically require harsh conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity. youtube.com

However, if specific derivatives were synthesized where the alkyl chain contains a point of reactivity, more selective transformations could be achieved. For example, if a (2-(but-3-en-1-yloxy)phenyl)(methyl)sulfane were prepared, the terminal alkene would be a versatile handle for a wide range of FGIs, including:

Oxidation: Cleavage with ozone (ozonolysis) to form an aldehyde, or dihydroxylation using osmium tetroxide to form a diol.

Reduction: Catalytic hydrogenation to convert the alkene to an alkane. fiveable.me

Halogenation: Addition of Br2 across the double bond to form a dibromide.

Without such pre-installed functionality, selective reactions on the n-butyl chain are challenging.

Ether Cleavage Reactions

Aryl alkyl ethers are susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction of this compound with an excess of a strong acid like HI would cleave the ether bond.

The mechanism involves the initial protonation of the ether oxygen, forming a good leaving group. libretexts.orgsciencemadness.org The halide ion (I⁻) then acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophilic attack occurs at the alkyl carbon (the butyl group), not the aromatic carbon, because an SN2 attack on an sp²-hybridized carbon is highly unfavorable. libretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org The resulting phenol, 2-(methylthio)phenol (B87076), is generally unreactive towards further substitution by the halide under these conditions. libretexts.org

Table 3: Ether Cleavage of this compound

| Reactant | Reagent | Products | Mechanism |

|---|---|---|---|

| This compound | Excess Hydroiodic Acid (HI), Heat | 2-(Methylthio)phenol and 1-Iodobutane | SN2 |

If the alkyl group were tertiary (e.g., a tert-butoxy (B1229062) group), the cleavage mechanism would shift to an SN1 pathway due to the formation of a stable tertiary carbocation. openstax.orglibretexts.org

Catalytic Activation and Transformations Involving this compound

Role of this compound as a Substrate in Transition Metal Catalysis

Organosulfur compounds can interact with transition metals in several ways, making them interesting substrates for catalytic transformations. researchgate.net The sulfur atom in this compound possesses lone pairs of electrons and can act as a ligand, coordinating to a metal center. This coordination can influence the reactivity of the molecule or the metal catalyst itself.

One significant area of research is the transition-metal-mediated activation and cleavage of carbon-sulfur bonds. rsc.org While the C(aryl)-S bond is relatively strong, it can be cleaved by certain low-valent, electron-rich transition metal complexes, often through an oxidative addition mechanism. researchgate.net This C-S bond cleavage presents an alternative to the use of aryl halides in cross-coupling reactions, an approach known as Liebeskind-Srogl cross-coupling, where a thioester is coupled with a boronic acid. While the methylthio group of this compound is not a thioester, related catalytic systems could potentially be developed to activate the C-S bond for coupling reactions.

Furthermore, the thioether group can direct C-H activation reactions. Catalytic systems, particularly those using palladium, rhodium, or ruthenium, can selectively functionalize a C-H bond ortho to a directing group. In this compound, the methylthio group could potentially direct the metallation and subsequent functionalization of the C-H bond at the 3-position of the aromatic ring.

Conversely, the sulfur atom can sometimes act as a catalyst poison, strongly binding to the metal center and deactivating the catalyst. The success of a given transformation would depend on the specific metal, ligand, and reaction conditions employed.

Another potential transformation is the oxidation of the sulfide to a sulfoxide or a sulfone. This can be achieved with various oxidizing agents and can also be performed catalytically using transition-metal-free systems. mdpi.com For example, catalytic aerobic oxidation can convert methyl aryl sulfides into their corresponding sulfoxides selectively. mdpi.com

Table 4: Potential Catalytic Transformations

| Reaction Type | Substrate | Catalyst/Reagent | Potential Product |

|---|---|---|---|

| C-S Bond Cross-Coupling | This compound | Ni or Pd catalyst, Organometallic reagent | Arylated or Alkylated product (via C-S cleavage) |

| Directed C-H Functionalization | This compound | [Pd(OAc)2], Oxidant, Coupling Partner | 3-Functionalized this compound |

Mechanistic Investigations of Catalyzed Transformations of this compound

Mechanistic investigations into the catalyzed transformations of this compound are not extensively documented. However, the reactivity of the aryl C–S bond is analogous to that in other aryl sulfides, which have been the subject of numerous mechanistic studies, particularly in the context of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netillinois.edu The presence of the ortho-butoxy group is expected to exert a significant influence on the reaction mechanisms through both electronic and steric effects.

The key step in many catalytic transformations of aryl sulfides is the oxidative addition of the C–S bond to a low-valent transition metal center, typically palladium(0) or nickel(0). nih.gov For a generic palladium-catalyzed cross-coupling reaction, the catalytic cycle is generally understood to proceed via the following elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C(aryl)–S bond of this compound to form a Pd(II) intermediate. The rate and facility of this step are influenced by the electron density of the aryl ring and the steric hindrance around the C–S bond. The electron-donating nature of the 2-butoxy group would increase the electron density on the aromatic ring, potentially making the C–S bond less susceptible to oxidative addition compared to electron-deficient aryl sulfides. However, the oxygen atom of the butoxy group can also act as a coordinating Lewis base, potentially assisting in the oxidative addition step by pre-coordination to the metal center. This "directing group" effect has been observed to be critical in facilitating the oxidative addition step in certain cross-coupling reactions. nih.gov

Transmetalation (in cross-coupling reactions): The Pd(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent).

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C–C or C-heteroatom bond and regenerate the active Pd(0) catalyst.

Table 1: Postulated Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Influencing Factors for this compound |

| Oxidative Addition | Insertion of Pd(0) into the C(aryl)–S bond. | - Electronic Effect: Electron-donating butoxy group may deactivate the C-S bond. - Directing Group Effect: The ortho-oxygen may coordinate to the metal, facilitating the reaction. |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | The nature of the coupling partner and the ligands on the palladium complex are the primary determinants. |

| Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | Steric bulk around the palladium center can influence the rate of this step. |

Recent advances have also explored decarbonylative cross-coupling reactions of thioesters as an alternative route to aryl sulfides, which proceeds through a different mechanistic manifold involving the decarbonylation of a transient acyl-metal species. nih.gov While not a direct transformation of this compound, this highlights the diverse mechanistic pathways available for the formation and cleavage of C–S bonds.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound (if applicable)

The stereochemical outcomes in reactions of this compound would be relevant in transformations that either introduce a new chiral center or involve reactions with chiral reagents or catalysts. Given that this compound is achiral, the discussion of diastereoselectivity would apply to reactions where the substrate is transformed into a product with multiple stereocenters or when it reacts with a chiral partner.

While no specific studies on the diastereoselective reactions of this compound have been reported, general principles of stereocontrol in reactions of analogous aryl sulfides can be considered. For instance, the ortho-butoxy group could play a significant role in directing the stereochemical course of a reaction.

One relevant area of investigation is the asymmetric oxidation of the sulfur atom to form a chiral sulfoxide. The stereoselectivity of such a reaction would be influenced by the steric bulk of the ortho-butoxy group, which could direct an incoming chiral oxidant to one face of the sulfur atom.

Furthermore, in catalyzed reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity. The interaction between the chiral ligand and the ortho-butoxy group of the substrate could be a key factor in determining the stereochemical outcome. Attractive interactions, such as CH–π interactions between the substrate and the ligand, have been shown to control stereoselectivity in various reactions. acs.org

A pertinent example from the literature, although not involving an alkoxy group, is the copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl moiety at the ortho-position. In this case, the chiral auxiliary directs the imidation to one of the lone pairs of the sulfur atom, leading to high diastereoselectivity. This demonstrates the potential for an ortho-substituent to exert significant stereocontrol.

Table 2: Potential Stereoselective Reactions of this compound and Influencing Factors

| Reaction Type | Potential for Stereoselectivity | Key Influencing Factors |

| Asymmetric Sulfoxidation | Formation of a chiral sulfoxide. | - Use of a chiral oxidant. - Steric and electronic influence of the ortho-butoxy group. |

| Asymmetric Cross-Coupling | Formation of an atropisomeric biaryl product if rotation around the new C-C bond is restricted. | - Use of a chiral ligand on the transition metal catalyst. - Steric hindrance from the ortho-butoxy group contributing to rotational barriers. |

| Diastereoselective Reaction with a Chiral Reagent | Formation of diastereomeric products. | - The inherent stereochemistry of the reacting partner. - The directing effect of the ortho-butoxy group influencing the approach of the reagent. |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Butoxyphenyl Methyl Sulfane

High-Resolution Multinuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of organic compounds. For (2-butoxyphenyl)(methyl)sulfane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aromatic protons would typically appear in the downfield region (approximately 6.8-7.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the phenyl ring. The protons of the butoxy group would show characteristic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The methylsulfane (S-CH₃) protons would appear as a singlet, typically in the range of 2.4-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts would be indicative of the carbon's electronic environment. For instance, the carbon atom attached to the oxygen of the butoxy group would be significantly downfield compared to the other aliphatic carbons. Similarly, the aromatic carbons would have distinct shifts based on their substitution.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values based on analogous compounds and general NMR principles, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 6.8 - 7.5 | m | 7.0 - 8.0 |

| O-CH₂- | 3.9 - 4.1 | t | ~6.5 |

| -CH₂- | 1.7 - 1.9 | p | ~7.0 |

| -CH₂- | 1.4 - 1.6 | sextet | ~7.5 |

| -CH₃ | 0.9 - 1.0 | t | ~7.4 |

| S-CH₃ | 2.4 - 2.5 | s | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general NMR principles, as specific experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 158 |

| Aromatic C-S | 125 - 128 |

| Aromatic C-H | 110 - 130 |

| O-CH₂- | 67 - 69 |

| -CH₂- | 31 - 33 |

| -CH₂- | 19 - 21 |

| -CH₃ | 13 - 15 |

| S-CH₃ | 14 - 16 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the butoxy chain and identifying adjacent protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. fluorochem.co.uk This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. fluorochem.co.uk This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups, for example, showing the correlation between the S-CH₃ protons and the aromatic carbon to which the sulfur is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY or ROESY could provide insights into the preferred conformation, for instance, the spatial relationship between the butoxy group and the methylsulfane group. chemicalbook.com

The butoxy and methylsulfane groups in this compound can rotate around their bonds to the phenyl ring. At different temperatures, the rate of this rotation can change, which can be observed by NMR. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectra with temperature (a technique known as dynamic NMR), it would be possible to determine the energy barriers for these rotational processes.

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR can probe its structure in the crystalline form. If this compound can exist in different crystalline forms (polymorphs), solid-state NMR would be a powerful tool to distinguish between them. Each polymorph would likely have a unique solid-state NMR spectrum due to differences in the local environment of the nuclei in the crystal lattice. This technique can provide information on bond lengths, angles, and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways under ionization.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₁H₁₆OS, molecular weight 196.31), HRMS-ESI would be used to confirm the elemental composition by providing a highly accurate mass measurement. bldpharm.com

Electron Impact (EI): EI is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. scribd.com The resulting mass spectrum is a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve several key pathways:

Alpha-cleavage: Cleavage of the C-S bond could lead to the loss of a methyl radical (•CH₃) or a butoxyphenyl radical.

Cleavage of the butoxy chain: Fragmentation of the butyl group is expected, leading to the loss of ethylene (B1197577) (C₂H₄) or a propyl radical (•C₃H₇).

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the steric and electronic conditions are met, potentially leading to the loss of butene. libretexts.org

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound (Note: These are predicted fragmentation patterns based on general principles of mass spectrometry, as specific experimental data is not publicly available.)

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 196 | [C₁₁H₁₆OS]⁺• | Molecular Ion |

| 181 | [C₁₀H₁₃OS]⁺ | •CH₃ |

| 140 | [C₇H₈OS]⁺• | C₄H₈ (Butene) |

| 125 | [C₇H₅OS]⁺ | •CH₃ |

| 97 | [C₆H₅S]⁺ | C₄H₉O• |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, likely forming a molecular ion [M]+•. This precursor ion would then be selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern is predictable based on the functional groups present in the molecule. The ether and thioether linkages are expected to be primary sites of fragmentation. Key fragmentation pathways for this compound would likely include:

Loss of the butyl group: Cleavage of the O-C4H9 bond, leading to a fragment ion corresponding to the 2-mercaptophenoxy radical cation.

Loss of the methyl group: Cleavage of the S-CH3 bond, resulting in a butoxyphenylthio radical cation.

Cleavage of the butoxy chain: Fragmentation of the butyl group itself, leading to the loss of smaller alkyl radicals.

Aromatic ring fragmentation: At higher collision energies, the aromatic ring itself could fragment.

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's connectivity and structure.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral |

|---|---|---|

| 196.1 | 139.0 | C4H9• (Butyl radical) |

| 196.1 | 181.1 | CH3• (Methyl radical) |

| 196.1 | 168.1 | C2H4 (Ethene) |

Note: The m/z values are theoretical and based on the expected fragmentation of the parent molecule.

Isotopic Abundance Analysis for Heteroatom Identification

Isotopic abundance analysis in mass spectrometry is a crucial tool for identifying the presence of certain elements, known as heteroatoms, within a molecule. Sulfur, a key component of this compound, has a characteristic isotopic signature. While the most abundant isotope of sulfur is ³²S, it also has a naturally occurring heavier isotope, ³⁴S, with a relative abundance of approximately 4.2%.

This means that in the mass spectrum of a sulfur-containing compound, the molecular ion peak (M) will be accompanied by a smaller peak at M+2, corresponding to the molecules that contain the ³⁴S isotope. The relative intensity of this M+2 peak is a direct indication of the number of sulfur atoms in the molecule. For a compound with a single sulfur atom, like this compound, the M+2 peak will be approximately 4.2% of the intensity of the main molecular ion peak. This provides strong evidence for the presence of sulfur in the compound's structure.

Table 2: Expected Isotopic Pattern for a Molecule Containing One Sulfur Atom

| Isotope | Relative Abundance (%) |

|---|---|

| ³²S | 95.02 |

| ³³S | 0.75 |

| ³⁴S | 4.21 |

Note: This table reflects the natural abundance of sulfur isotopes.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering a complete picture of its molecular geometry. To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The determination of absolute configuration is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of its absolute configuration is not applicable.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While polymorphism is a possibility for any compound, the likelihood of its occurrence in this compound would depend on factors such as the flexibility of the butoxy chain and the potential for different intermolecular packing arrangements. A systematic study involving crystallization from various solvents and at different temperatures would be necessary to investigate the potential existence of polymorphs of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. Each functional group has a characteristic set of vibrational frequencies.

For this compound, the key functional groups are the aromatic ring, the ether linkage (C-O-C), the thioether linkage (C-S-C), and the alkyl (butyl and methyl) groups.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected in the range of 3000-3100 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.

Ether Linkage: The characteristic C-O-C stretching vibrations are strong and typically found in the 1000-1300 cm⁻¹ range.

Thioether Linkage: The C-S stretching vibrations are generally weak and appear in the 600-800 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the methyl and butyl groups are expected in the 2850-2960 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy provides complementary information. While FT-IR is particularly sensitive to polar functional groups like the ether linkage, Raman spectroscopy is often better for identifying non-polar bonds, such as the C-S and C-C bonds. A spectroscopic study of a related compound, 4-methoxythioanisole, has shown the utility of these techniques in assigning vibrational modes. ijert.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | FT-IR |

| Symmetric C-O-C Stretch | 1000 - 1075 | Raman |

Note: These are approximate ranges and the exact peak positions would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The study of how molecules interact with light is fundamental to understanding their electronic structure and potential applications, for instance, in the field of optoelectronic materials. Electronic absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. Emission spectroscopy, conversely, measures the light emitted as the excited electron returns to a lower energy state.

Currently, detailed experimental data on the electronic absorption and emission spectra of this compound are not extensively available in peer-reviewed literature. Such studies would be invaluable for characterizing its photophysical properties. Theoretical calculations could provide predictions of the electronic transitions, including the primary π-π* and n-π* transitions expected for an aromatic thioether. The butoxy and methylthio substituents on the benzene (B151609) ring would be expected to influence the energy of these transitions through both inductive and resonance effects.

A comprehensive analysis would involve dissolving the compound in various solvents to assess solvatochromic effects, which could provide information about the change in dipole moment upon electronic excitation. Data from such an investigation would typically be presented in a table summarizing the absorption maxima (λmax), molar absorptivity (ε), and emission wavelengths.

Table 1: Hypothetical Electronic Absorption and Emission Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λmax (nm) |

| Hexane | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Acetonitrile (B52724) | Data not available | Data not available | Data not available |

Note: This table is presented as a template for future experimental findings. Currently, no specific data for this compound is publicly documented.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable to this compound, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by introducing a chiral substituent on the butoxy group or by creating a chiral sulfoxide (B87167) through oxidation of the thioether.